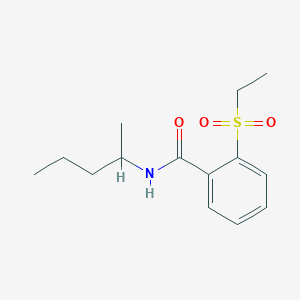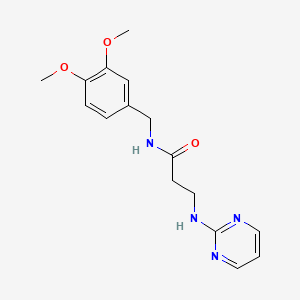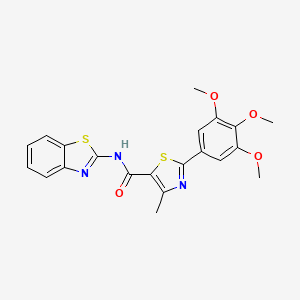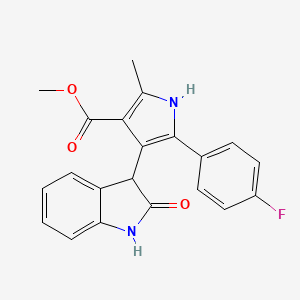
2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features an ethylsulfonyl group attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions to form the amide bond.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Pentan-2-yl Group: The pentan-2-yl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. The pentan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pentan-2-yl)benzamide: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
2-(methylsulfonyl)-N-(pentan-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and pentan-2-yl groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances its electrophilicity, while the pentan-2-yl group improves its lipophilicity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO3S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
2-ethylsulfonyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO3S/c1-4-8-11(3)15-14(16)12-9-6-7-10-13(12)19(17,18)5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZRUDUINJMYXFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957743.png)

![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14957755.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B14957757.png)

![tert-butyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957774.png)
![N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B14957777.png)
![3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B14957781.png)
![3-ethyl-9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957782.png)
![3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957790.png)
![8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957800.png)
![6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14957805.png)

![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B14957818.png)
